molecular formula C12H26 B14666546 2,5,8-Trimethylnonane CAS No. 49557-09-7

2,5,8-Trimethylnonane

Cat. No.: B14666546
CAS No.: 49557-09-7
M. Wt: 170.33 g/mol
InChI Key: YYZRNFMGAQMLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5,8-Trimethylnonane is an organic compound with the molecular formula C₁₂H₂₆. It is a branched alkane, which means it consists of a chain of carbon atoms with three methyl groups attached at the second, fifth, and eighth positions. This compound is part of the larger family of hydrocarbons, which are compounds made up entirely of hydrogen and carbon atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8-Trimethylnonane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as nonane, with methyl groups. This process typically requires the use of strong bases and alkyl halides under controlled conditions to ensure the selective attachment of methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes that utilize specific catalysts to facilitate the alkylation reactions. These processes are designed to maximize yield and purity while minimizing by-products and waste. The exact methods and conditions can vary depending on the scale of production and the desired specifications of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5,8-Trimethylnonane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of alcohols, ketones, or carboxylic acids.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of alkanes or alkenes.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogens or other reactive species.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). These reactions often require specific solvents and temperatures to proceed efficiently.

Major Products Formed

Scientific Research Applications

2,5,8-Trimethylnonane has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5,8-Trimethylnonane depends on the specific reactions it undergoes. In general, the compound interacts with various molecular targets and pathways, leading to the formation of different products. For example, during oxidation, the compound may interact with oxidizing agents to form alcohols, ketones, or carboxylic acids. The exact molecular targets and pathways involved can vary depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

2,5,8-Trimethylnonane can be compared with other similar compounds, such as:

    2,6,8-Trimethylnonane: Another branched alkane with methyl groups at different positions.

    2,4,8-Trimethylnonane: A similar compound with a different arrangement of methyl groups.

    2,5,7-Trimethylnonane: Another isomer with methyl groups at different positions.

The uniqueness of this compound lies in its specific arrangement of methyl groups, which can influence its chemical properties and reactivity compared to other isomers .

Properties

CAS No.

49557-09-7

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,5,8-trimethylnonane

InChI

InChI=1S/C12H26/c1-10(2)6-8-12(5)9-7-11(3)4/h10-12H,6-9H2,1-5H3

InChI Key

YYZRNFMGAQMLJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)CCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.